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Introduction
YBR078W, also known as ECM33 (Extra-Cellular Mutant 33), is a glycosylphosphatidylinositol

(GPI)-anchored protein in the budding yeast Saccharomyces cerevisiae. Initially identified in

screens for mutants with altered cell wall integrity, subsequent research has revealed its

multifaceted role in crucial cellular processes, including efficient glucose uptake, apical bud

growth, and as a component of the TORC1 signaling pathway. This technical guide provides an

in-depth overview of the discovery and initial characterization of YBR078W, tailored for

researchers, scientists, and drug development professionals.

Discovery and Initial Identification
The discovery of YBR078W/ECM33 emerged from large-scale genetic screens aimed at

identifying genes involved in yeast cell wall integrity and morphogenesis. One of the earliest

mentions of its functional importance came from a study identifying genes critical for apical

growth.

Subsequent studies further characterized it as a GPI-anchored protein, with its paralog, PST1,

arising from a whole-genome duplication event in yeast, as identified through comparative

genomics using resources like the Yeast Gene Order Browser.[1][2]
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The initial characterization of YBR078W has unveiled its involvement in several key

physiological processes:

Efficient Glucose Uptake and TORC1 Signaling
A pivotal study demonstrated that Ecm33p is essential for efficient glucose uptake and the full

activation of the nutrient-responsive Target of Rapamycin Complex 1 (TORC1) signaling

pathway.[3] Cells lacking ECM33 exhibit characteristics of starvation even in high-glucose

conditions, such as delayed cell proliferation, reduced intracellular ATP levels, and induction of

autophagy.[3] This suggests that Ecm33p acts as a key factor in translating the presence of

extracellular glucose into intracellular signals that drive cell growth.

Apical Bud Growth and Cell Wall Integrity
YBR078W/ECM33 has been implicated in apical bud growth, a critical process for polarized cell

division in yeast. Deletion of ECM33 leads to abnormal bud neck morphology and a

disorganized cell wall structure, highlighting its role in maintaining cell wall integrity.[4][5] This is

further supported by the observation that ecm33Δ mutants are hypersensitive to cell wall-

perturbing agents like Calcofluor white and caffeine.[6][7]

Quantitative Data Summary
The following tables summarize key quantitative data from the initial characterization of

YBR078W/ECM33.

Table 1: Growth Phenotypes of ecm33Δ

Mutant

Condition Observation

High Temperature (37°C) Temperature-sensitive growth defect[8]

Medium with Calcofluor White Hypersensitivity[6]

Medium with Caffeine Hypersensitivity[6]
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Table 2: Cellular and Biochemical

Phenotypes of ecm33Δ Mutant in the

Presence of High Glucose

Parameter Observation in ecm33Δ vs. Wild Type

Reference

Glucose Uptake Reduced

Intracellular ATP Level Reduced

Autophagy Induced

Phosphorylation of Sch9 (TORC1 substrate) Decreased

Chitin Deposition in Cell Wall Increased

| Table 3: Effect of ECM33 Deletion and Overexpression on Product Yield | | | :--- | :--- | :--- | |

Strain | Specific Yield of p-coumaric acid (mg/g DCW) | Specific Yield of β-carotene (mg/g

DCW) | | Reference | | Parental (p-coumaric acid producer) | ~1.5 | N/A |[6] | | ecm33Δ (p-

coumaric acid producer) | ~2.5 | N/A |[6] | | ECM33 Overexpression (p-coumaric acid producer)

| ~3.0 | N/A |[6] | | Parental (β-carotene producer) | N/A | ~0.8 |[6] | | ecm33Δ (β-carotene

producer) | N/A | ~1.2 |[6] | | ECM33 Overexpression (β-carotene producer) | N/A | ~1.4 |[6] |

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of YBR078W/ECM33

are provided below.

Gene Deletion and Overexpression in Saccharomyces
cerevisiae

Principle: This protocol describes the one-step PCR-based gene disruption method, a

common technique for creating knockout mutants in yeast. Overexpression is typically

achieved by integrating the gene of interest under the control of a strong constitutive

promoter.[9][10][11][12]

Methodology:
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Deletion Cassette Preparation: A selectable marker gene (e.g., kanMX) is amplified by

PCR using primers with 5' extensions homologous to the regions flanking the YBR078W

open reading frame (ORF).

Yeast Transformation: The purified PCR product is transformed into a wild-type yeast

strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418 for

kanMX).

Verification: Correct integration of the deletion cassette and disruption of the YBR078W

gene are confirmed by colony PCR using primers flanking the target locus.

Overexpression Strain Construction: A similar PCR-based approach is used to replace the

native promoter of YBR078W with a strong constitutive promoter (e.g., TEF1).

Glucose Uptake Assay
Principle: This assay measures the rate at which yeast cells take up glucose from the

surrounding medium. It often utilizes a fluorescently labeled glucose analog, 2-NBDG, or

radioactively labeled 2-deoxy-D-glucose.[13][14][15][16][17]

Methodology (using 2-NBDG):

Cell Preparation: Yeast cells are grown to mid-log phase, harvested, washed, and

resuspended in a glucose-free buffer.

Assay Initiation: 2-NBDG is added to the cell suspension to a final concentration of 1 mM.

Incubation: The cells are incubated at 30°C for a defined period (e.g., 20 minutes).

Measurement: The reaction is stopped by adding ice-cold buffer. Cells are washed to

remove extracellular 2-NBDG.

Quantification: The fluorescence of the cell suspension is measured using a fluorometer

with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 465 nm

excitation, 540 nm emission).
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Transmission Electron Microscopy (TEM) of Yeast Cell
Wall

Principle: TEM is used to visualize the ultrastructure of the yeast cell wall, revealing changes

in thickness and organization resulting from gene mutations.[18][19][20][21][22]

Methodology:

Fixation: Yeast cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a

secondary fixative (e.g., potassium permanganate or osmium tetroxide).

Dehydration: The fixed cells are dehydrated through a graded series of ethanol

concentrations.

Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g.,

Spurr's resin).

Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an

ultramicrotome.

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead

citrate) to enhance contrast.

Imaging: The stained sections are examined using a transmission electron microscope.

Calcofluor White Staining for Chitin Visualization
Principle: Calcofluor white is a fluorescent dye that binds to chitin, a major component of the

yeast cell wall, particularly in bud scars. Increased fluorescence can indicate an increase in

chitin deposition, often a hallmark of cell wall stress.[23][24][25][26][27]

Methodology:

Cell Preparation: Yeast cells are grown to the desired growth phase, harvested, and

washed.

Staining: Cells are resuspended in a solution containing Calcofluor white (e.g., 5 µg/mL)

and incubated in the dark for a short period (e.g., 5 minutes).
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Washing: The cells are washed to remove excess dye.

Imaging: The stained cells are visualized using a fluorescence microscope with a DAPI

filter set (e.g., excitation ~365 nm, emission ~440 nm).

Signaling Pathways and Logical Relationships
YBR078W/ECM33 in the TORC1 Signaling Pathway
The following diagram illustrates the proposed role of YBR078W/ECM33 in the glucose-

responsive TORC1 signaling pathway.
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Caption: Proposed role of YBR078W/ECM33 in glucose-mediated TORC1 activation.

Experimental Workflow for Characterizing ecm33Δ
Phenotypes
The following diagram outlines a typical experimental workflow for characterizing the

phenotypes of an ecm33Δ mutant.
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Caption: Workflow for phenotypic analysis of the ecm33Δ mutant.

Conclusion
YBR078W/ECM33 is a GPI-anchored protein with significant roles in glucose sensing, cell

growth, and cell wall maintenance in Saccharomyces cerevisiae. Its discovery and initial

characterization have provided valuable insights into the complex interplay between nutrient

availability and cellular proliferation. As a modulator of the highly conserved TORC1 pathway,

YBR078W presents a potential target for further investigation in the context of antifungal drug

development and the optimization of yeast for industrial applications. This guide serves as a

foundational resource for researchers aiming to build upon the existing knowledge of this

important yeast gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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